molecular formula C10H10BrNO3 B1439452 8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1092352-94-7

8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1439452
CAS No.: 1092352-94-7
M. Wt: 272.09 g/mol
InChI Key: NJABTSBVZIKABX-UHFFFAOYSA-N
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Description

8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one: is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a bromine atom at the 8th position, a methoxy group at the 6th position, and a methyl group at the 2nd position on the benzoxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-4-methoxybenzoic acid.

    Cyclization Reaction: The key step involves the cyclization of the starting material to form the benzoxazine ring. This can be achieved through a condensation reaction with an appropriate aldehyde or ketone under acidic or basic conditions.

    Bromination: The bromine atom is introduced at the 8th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methylation: The methyl group is introduced at the 2nd position using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted derivatives with azide, thiol, or other functional groups.

Scientific Research Applications

8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: Used as a probe to study biological pathways and molecular interactions in various biological systems.

    Materials Science: Employed in the development of advanced materials such as polymers and resins with enhanced thermal and mechanical properties.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic or signaling pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

    DNA Intercalation: Intercalating into DNA strands to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the bromine atom at the 8th position.

    8-bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methoxy group at the 6th position.

    8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group at the 2nd position.

Uniqueness

8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of all three substituents (bromine, methoxy, and methyl groups) on the benzoxazine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-bromo-6-methoxy-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-5-10(13)12-8-4-6(14-2)3-7(11)9(8)15-5/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJABTSBVZIKABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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